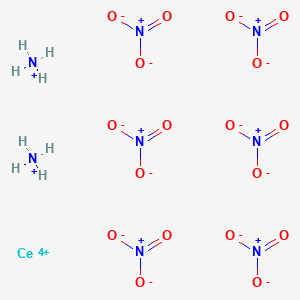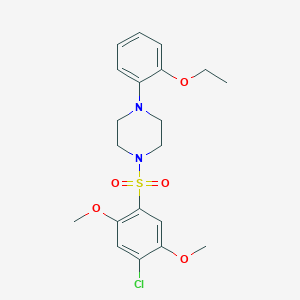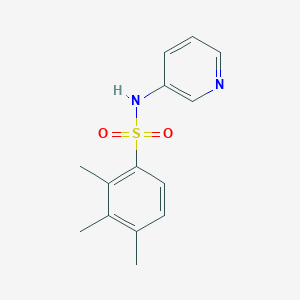
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a fluorescent probe in biological assays due to its unique properties. In
Wirkmechanismus
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate works by binding to specific amino acid residues on proteins and enzymes. This binding causes a conformational change in the protein, which can be detected through changes in fluorescence intensity. The mechanism of action of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is highly dependent on the specific protein or enzyme being studied.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is its high selectivity for certain proteins and enzymes. This selectivity allows for the specific visualization and quantification of these targets in complex biological systems. Additionally, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has a high signal-to-noise ratio, making it a highly sensitive tool for scientific research.
However, there are also limitations to the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate. This compound may not be suitable for all proteins and enzymes, as the binding affinity can vary greatly depending on the specific target. Additionally, the fluorescent properties of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be affected by environmental factors such as pH and temperature, which may impact the accuracy of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in scientific research. One area of interest is the development of new fluorescent probes based on the structure of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate. These probes could be designed to have increased selectivity and sensitivity for specific protein targets.
Another potential direction is the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in combination with other imaging techniques such as electron microscopy or X-ray crystallography. This could allow for a more comprehensive understanding of protein-ligand interactions and their impact on cellular function.
Overall, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies. Further research is needed to fully understand the capabilities and limitations of this compound, and to explore its potential applications in a variety of scientific fields.
Synthesemethoden
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be synthesized through a series of chemical reactions, starting with 4-chloro-2-methylbenzenesulfonyl chloride and quinoline. The reaction is typically performed in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is commonly used as a fluorescent probe in biological assays. This compound has been shown to selectively bind to certain proteins and enzymes, allowing for their visualization and quantification in vitro and in vivo. Additionally, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has been used to study the binding kinetics and thermodynamics of protein-ligand interactions.
Eigenschaften
Produktname |
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |
|---|---|
Molekularformel |
C16H12ClNO3S |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-10-13(17)7-8-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 |
InChI-Schlüssel |
LHBKTVZSWMXYPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

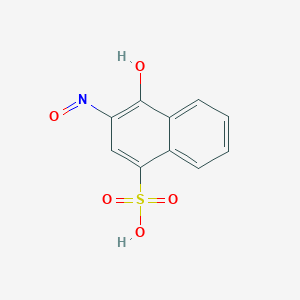

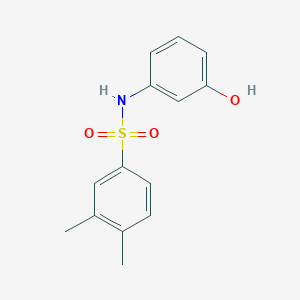
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
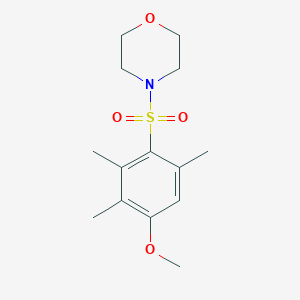

![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)
